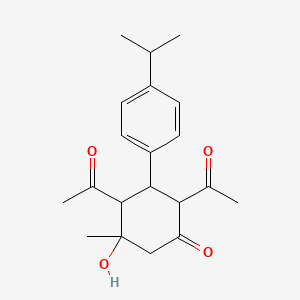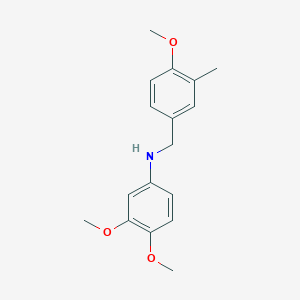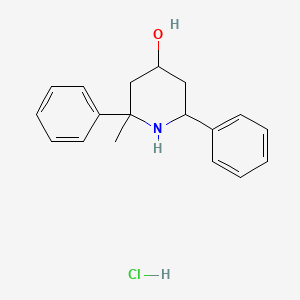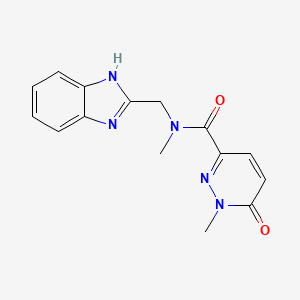
2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone, also known as DHI, is a small molecule that has been widely used in scientific research due to its ability to mimic the natural pigment melanin. Melanin is responsible for the color of our skin, hair, and eyes, as well as providing protection against UV radiation. DHI has been used as a tool to study the synthesis and function of melanin, as well as its role in human health and disease.
Mecanismo De Acción
2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone acts as a precursor for melanin synthesis by being incorporated into the polymer chain of melanin. 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone is oxidized to form quinones, which then react with other melanin precursors to form melanin. This process is regulated by a number of enzymes and proteins, including tyrosinase, tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone has also been shown to have antioxidant properties, which may contribute to its protective effects against UV radiation.
Biochemical and Physiological Effects
2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone can protect skin cells from UV-induced damage, as well as promote wound healing and reduce inflammation. 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone has also been shown to have anti-cancer properties, potentially through its ability to modulate melanin synthesis and protect against UV-induced DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone has several advantages for use in lab experiments, including its ability to mimic the natural pigment melanin and its availability for large-scale synthesis. However, 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone has some limitations, including its instability in aqueous solutions and its potential to form insoluble aggregates that can interfere with experimental results.
Direcciones Futuras
There are several future directions for research involving 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone. One area of focus is the development of new compounds that can modulate melanin synthesis and potentially treat skin pigmentation disorders. Another area of focus is the use of 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone as a tool to study the biology of melanocytes and the role of melanin in human health and disease. Additionally, 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone could be used in drug discovery efforts to identify compounds that can protect against UV-induced damage and potentially prevent skin cancer.
Métodos De Síntesis
2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone can be synthesized through a multi-step process starting from the precursor compound 2,4,5-trihydroxyphenylalanine (L-DOPA). The first step involves the oxidation of L-DOPA to form dopaquinone, which is then cyclized to form 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanoneCA. 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanoneCA is then acetylated and methylated to form 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone. This synthesis method has been optimized and can be performed on a large scale, making 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone readily available for scientific research.
Aplicaciones Científicas De Investigación
2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone has been used in a wide range of scientific research, including studies on melanin synthesis, pigment cell biology, and skin pigmentation disorders. 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone can also be used as a marker for melanoma, a type of skin cancer that arises from melanocytes. Additionally, 2,4-diacetyl-5-hydroxy-3-(4-isopropylphenyl)-5-methylcyclohexanone has been used in drug discovery efforts to identify compounds that can modulate melanin synthesis and potentially treat skin pigmentation disorders.
Propiedades
IUPAC Name |
2,4-diacetyl-5-hydroxy-5-methyl-3-(4-propan-2-ylphenyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11(2)14-6-8-15(9-7-14)18-17(12(3)21)16(23)10-20(5,24)19(18)13(4)22/h6-9,11,17-19,24H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYIVWIJBOQOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4976574.png)
![N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4976582.png)

![3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine](/img/structure/B4976612.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)



![N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea](/img/structure/B4976671.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)
![3-chloro-4-{[1-(1,4-dithiepan-6-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4976692.png)
